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Abstract
Lysine propionylation is a dynamic and reversible post-translational modification (PTM) that

plays a crucial role in regulating cellular processes across different domains of life.[1][2] This

modification, involving the addition of a propionyl group to the ε-amino group of a lysine

residue, is emerging as a significant regulatory mechanism comparable to the well-studied

lysine acetylation.[2][3] Structurally similar to acetylation but slightly bulkier, propionylation can

uniquely alter protein function, stability, and interactions.[3] This technical guide provides a

comprehensive overview of the evolutionary conservation of lysine propionylation, detailing its

prevalence from prokaryotes to eukaryotes, the enzymatic machinery that governs it, its

functional implications in metabolism and gene regulation, and the key experimental protocols

used for its study. This document is intended for researchers, scientists, and drug development

professionals seeking a deeper understanding of this important PTM.

Introduction to Lysine Propionylation
Post-translational modifications of proteins are fundamental to expanding the functional

capacity of the proteome. Among these, the acylation of lysine residues is a widespread

regulatory mechanism.[4] Lysine propionylation, first identified in histone proteins, involves the

covalent addition of a propionyl group (CH₃-CH₂-CO-) from the donor molecule propionyl-CoA.

[2][4][5] This modification neutralizes the positive charge of the lysine residue, which can

impact protein structure, protein-protein interactions, and enzymatic activity.[6][7]
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The concentration of intracellular propionyl-CoA, an intermediate in the metabolism of odd-

chain fatty acids and certain amino acids, directly influences the level of protein propionylation.

[2][8] This direct link between cellular metabolic state and protein function underscores the

importance of propionylation as a regulatory PTM.[6] Studies have demonstrated that lysine

propionylation is a reversible process, governed by specific enzymes: lysine

propionyltransferases ("writers") and depropionylases ("erasers"), many of which are shared

with the lysine acetylation machinery.[6][9]

Evolutionary Conservation and Distribution
Lysine propionylation is not confined to a specific lineage but is a widespread PTM found in

both prokaryotes and eukaryotes, highlighting its ancient evolutionary origins and fundamental

importance.[2][3] Global proteomic analyses have identified thousands of propionylation sites

on hundreds of proteins across a diverse range of species, from bacteria to humans.[7][10][11]

Key Findings Across Species:

Prokaryotes: Extensive propionylomes have been characterized in bacteria such as Thermus

thermophilus, Escherichia coli, and Salmonella enterica.[2][10][11] In these organisms,

propionylation frequently targets enzymes involved in central metabolism, including carbon

metabolism and responses to cellular stress.[1][2][4] For instance, in S. enterica,

propionylation of propionyl-CoA synthetase (PrpE) at lysine 592 serves as a feedback

mechanism to inactivate the enzyme.[9][12]

Photosynthetic Organisms: The first global survey of lysine propionylation in a photosynthetic

organism was conducted in the cyanobacterium Synechocystis sp. PCC 6803.[1] This study

identified 111 propionylation sites on 69 proteins, a significant portion of which are involved

in photosynthesis and carbon metabolism, suggesting a regulatory role for propionylation in

these vital processes.[1][13]

Eukaryotes: In eukaryotes, lysine propionylation was first discovered on histones in yeast

and human cells.[6][14] It is now recognized as an important epigenetic mark.[6]

Propionylation of histone H3 at lysine 23 (H3K23pr) has been shown to be evolutionarily

conserved from yeast to humans.[6] Beyond histones, numerous non-histone proteins in

mammals are also propionylated, implicating this PTM in a wide array of biological functions.

[2]
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Data Presentation
Table 1: Summary of Global Lysine Propionylome Studies Across Diverse Species
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Species
Propionylated
Proteins

Propionylation
Sites

Key Findings &
Regulated
Pathways

Escherichia coli 603 1467

Propionylation levels

increase with

propionate treatment

and decrease with

high glucose; involved

in propionate

metabolism.[11]

Thermus thermophilus 183 361

Propionylation is

prevalent and

increases significantly

during the stationary

growth phase,

suggesting a role in

stress adaptation.[10]

Synechocystis sp.

PCC 6803
69 111

First global analysis in

a photosynthetic

organism; targets

proteins in

photosynthesis and

carbon metabolism.[1]

Human (HeLa Cells) N/A Multiple

Identified on core

histones (H2B, H3,

H4), suggesting a role

as an evolutionarily

conserved epigenetic

mark.[14]

Mammalian (U937

Cells)
1 (Histone H3) 1 (H3K23)

H3K23 propionylation

is dynamically

regulated during cell

differentiation.[6]
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The Propionylation Machinery: Writers and Erasers
The dynamic and reversible nature of lysine propionylation is controlled by the competing

activities of enzymes that add and remove the propionyl group.

Writers (Lysine Propionyltransferases): Several enzymes, originally identified as histone

acetyltransferases (HATs), have been shown to possess lysine propionyltransferase (KPT)

activity.[15][16] These enzymes utilize propionyl-CoA as a donor substrate.

p300/CBP: The human acetyltransferases p300 and CREB-binding protein (CBP) can

catalyze lysine propionylation on histones H3 and H4, as well as on non-histone proteins like

p53, in vitro.[6][15][17]

Gcn5-related N-acetyltransferases (GNATs): In prokaryotes, GNAT family members such as

Pat and AcuA are responsible for propionylation.[2][9] For example, they catalyze the

propionylation of propionyl-CoA synthetase in S. enterica.[4][9]

MYST Family: Members of the MYST family of acetyltransferases, including MOF, have been

shown to exhibit strong KPT activity on both histone and non-histone proteins.[16]

Erasers (Lysine Depropionylases): The removal of propionyl groups is catalyzed by a class of

enzymes known as sirtuins, which are NAD⁺-dependent deacetylases.

Sirtuins (SIRTs): Several sirtuins have demonstrated depropionylase activity. In bacteria, the

Sir2 ortholog CobB can remove propionyl groups.[2][11] In humans, SIRT1, SIRT2, and

SIRT3 can depropionylate substrates, while SIRT7 shows a preference for depropionylation

over deacetylation.[4][6][18][19] The NAD⁺-dependency of this reaction links the removal of

this PTM directly to the cell's energy status.[9]

Data Presentation
Table 2: Key Enzymes Regulating Lysine Propionylation
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Enzyme Type Organism(s)
Known Substrates /
Function

p300/CBP Writer Human

Histones H3, H4; p53.

Catalyzes

propionylation.[6][15]

Pat / AcuA Writer
Bacteria (S. enterica,

B. subtilis)

Propionyl-CoA

Synthetase (PrpE).[2]

[4]

MOF Writer Human

Histones H4, H2A/2B

and other cellular

proteins.[16]

CobB Eraser
Bacteria (E. coli, S.

enterica)

General deacylase

with depropionylase

activity.[2][11]

SIRT1/SIRT2/SIRT3 Eraser Human, Mouse

General deacylases

with depropionylase

activity.[4][6]

SIRT7 Eraser Human

Shows a preference

for depropionylation

and demyristoylation.

[18][19]

Functional Roles of Lysine Propionylation
Regulation of Metabolism
A primary and evolutionarily conserved role of lysine propionylation is the regulation of

metabolic enzymes.[2][4] By directly modifying key enzymes, propionylation provides a rapid

mechanism for cells to adapt their metabolic flux in response to changes in nutrient availability,

particularly the levels of propionyl-CoA.[2]

Feedback Inhibition: Propionylation of S. enterica propionyl-CoA synthetase (PrpE) at K592

inhibits its activity, creating a negative feedback loop that controls cellular propionyl-CoA

levels.[9][12]
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Carbon Metabolism: In cyanobacteria, numerous enzymes involved in carbon fixation and

glycolysis/gluconeogenesis are propionylated, including fructose-1,6-bisphosphatase (FbpI),

suggesting propionylation is a key regulator of carbon metabolism in these organisms.[1][7]

Gene Regulation and Epigenetics
Propionylation of histone proteins constitutes a novel layer of epigenetic regulation.[5][6][20]

Similar to acetylation, histone propionylation neutralizes the positive charge of lysine, which is

thought to weaken the interaction between histones and DNA, leading to a more open

chromatin structure that facilitates gene transcription.[6]

Transcriptional Activation: Histone propionylation is generally considered a mark of active

chromatin.[5]

Dynamic Regulation: The level of H3K23 propionylation in the U937 leukemia cell line

decreases significantly during monocytic differentiation, indicating that this modification is

dynamically regulated and may play a role in controlling gene expression programs during

cell fate decisions.[6]

Mandatory Visualizations
Diagram 1: Regulatory Cycle of Lysine Propionylation
Caption: The reversible cycle of lysine propionylation and its functional impact.

Diagram 2: Experimental Workflow for Propionylome
Analysis
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Caption: Workflow for mass spectrometry-based identification of propionylated proteins.

Detailed Experimental Protocols
Accurate identification and characterization of lysine propionylation rely on robust experimental

techniques. The following are core protocols used in the field.

Protocol 1: Mass Spectrometry-Based Identification of
Lysine Propionylation Sites
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This protocol outlines the key steps for the global identification of propionylation sites from cell

or tissue samples.[1][2]

Protein Extraction and Digestion:

Lyse cells or tissues in a urea-containing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0)

with protease and deacetylase inhibitors.

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with

iodoacetamide.

Dilute the lysate to reduce urea concentration (<2 M) and digest proteins into peptides

using a protease such as trypsin overnight at 37°C.[21]

Acidify the sample with trifluoroacetic acid (TFA) and desalt the peptides using a C18

solid-phase extraction cartridge.

Immunoaffinity Enrichment of Propionylated Peptides:

Resuspend the tryptic peptides in an immunoprecipitation buffer (e.g., NETN buffer: 50

mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, pH 8.0).[1]

Incubate the peptides with agarose beads conjugated with a high-affinity pan-anti-

propionyllysine antibody for 4-6 hours at 4°C with gentle rotation.[1][2]

Wash the beads extensively with NETN buffer and then with water to remove non-

specifically bound peptides.

Elute the enriched propionylated peptides from the beads using a low-pH solution, such as

0.1% TFA.

LC-MS/MS Analysis:

Desalt the eluted peptides using C18 microtips (e.g., ZipTips).

Analyze the enriched peptides by nano-HPLC coupled to a high-resolution tandem mass

spectrometer (e.g., LTQ-Orbitrap).[14]
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Peptides are separated on a reverse-phase capillary column and electrosprayed into the

mass spectrometer.

The mass spectrometer is typically operated in a data-dependent acquisition mode, where

the most intense precursor ions are selected for fragmentation (MS/MS).

Data Analysis:

Search the resulting MS/MS spectra against a protein sequence database using software

like MaxQuant or PTMap.[14][16]

Specify propionylation of lysine (+56.0262 Da) as a variable modification in the search

parameters.

Filter the results to a high confidence level (e.g., false discovery rate < 1%) to generate a

list of identified propionylated proteins and sites.

Protocol 2: Western Blot Analysis of Protein
Propionylation
This method is used to validate propionylation on a specific protein of interest or to assess

global changes in propionylation levels.[1][6][14]

Protein Extraction: Extract total protein from cells or tissues using a lysis buffer (e.g., RIPA

buffer) supplemented with protease and sirtuin inhibitors (e.g., nicotinamide).

SDS-PAGE and Electrotransfer:

Quantify protein concentration using a standard method (e.g., BCA assay).

Separate 20-50 µg of total protein per lane on an SDS-polyacrylamide gel.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for propionyllysine (for global

analysis) or a site-specific propionylated protein antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Detection:

Wash the membrane three times with TBST.

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an

imaging system. A loading control (e.g., actin or tubulin) should be used to ensure equal

protein loading.

Protocol 3: In Vitro Propionylation and Depropionylation
Assays
These assays are crucial for confirming whether a specific enzyme can catalyze the addition or

removal of propionyl groups on a substrate protein.[6][17]

In Vitro Propionylation Assay:

Prepare a reaction mixture containing:

Recombinant substrate protein (e.g., histone H3).

Recombinant "writer" enzyme (e.g., p300).

Propionylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).

Propionyl-CoA (either unlabeled or radiolabeled, e.g., [¹⁴C]propionyl-CoA).

Incubate the reaction at 30°C for 1-2 hours.

Stop the reaction by adding SDS loading buffer.
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Analyze the results by SDS-PAGE followed by Coomassie staining, Western blotting with

a propionyllysine antibody, or autoradiography if using a radiolabel.[6] Alternatively, the

reaction product can be analyzed by mass spectrometry.

In Vitro Depropionylation Assay:

First, prepare a propionylated substrate, either by a large-scale in vitro propionylation

reaction or by using chemically synthesized propionylated peptides.

Prepare a reaction mixture containing:

Propionylated substrate.

Recombinant "eraser" enzyme (e.g., SIRT1).

Deacylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂).

NAD⁺ (required cofactor for sirtuins).

Incubate the reaction at 37°C for 1-2 hours.

Stop the reaction and analyze the loss of the propionyl group by Western blotting or mass

spectrometry.[6]

Conclusion and Future Perspectives
Lysine propionylation is an evolutionarily conserved post-translational modification that is

deeply integrated with cellular metabolism and gene regulation. Its presence in all domains of

life, from bacteria to humans, underscores its fundamental biological importance. The interplay

between metabolic flux, which dictates the availability of propionyl-CoA, and the enzymatic

machinery of writers and erasers creates a sophisticated regulatory network.

While significant progress has been made in identifying propionylated proteins and the

enzymes that regulate this PTM, many questions remain. Future research will need to focus on:

Functional Characterization: Elucidating the precise functional consequences of

propionylation on the vast number of identified substrates.
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Crosstalk with other PTMs: Investigating the interplay between propionylation and other

modifications like acetylation, methylation, and ubiquitination on the same protein.[1]

Drug Development: Exploring the potential for targeting propionyltransferases and

depropionylases for therapeutic intervention in diseases where propionylation is

dysregulated, such as metabolic disorders and cancer.

The continued development of advanced proteomic techniques and biochemical assays will be

instrumental in unraveling the full complexity of the propionylome and its role in health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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